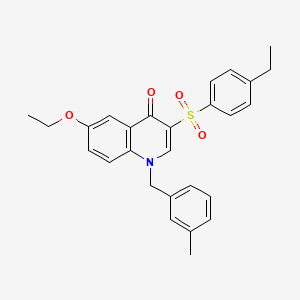

6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one

Beschreibung

6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a sulfonyl group at position 3, an ethoxy substituent at position 6, and a 3-methylbenzyl moiety at position 1.

Eigenschaften

IUPAC Name |

6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4S/c1-4-20-9-12-23(13-10-20)33(30,31)26-18-28(17-21-8-6-7-19(3)15-21)25-14-11-22(32-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNDTFLDRCWSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on its biological activity, including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C26H25NO5S

- CAS Number : 872198-97-5

This compound features a quinoline backbone with various substituents that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |

| Escherichia coli | 31.250 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.500 | Inhibition of nucleic acid synthesis |

The compound exhibited significant bactericidal effects, particularly against Staphylococcus aureus, which is known for its pathogenicity and resistance to multiple antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung cancer) | 15.0 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical cancer) | 10.0 | Inhibition of proliferation |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting potential as a chemotherapeutic agent .

Case Studies

A notable study evaluated the effectiveness of this compound in combination with standard antibiotics. The results indicated synergistic effects when used alongside ciprofloxacin, enhancing the overall antimicrobial efficacy against resistant strains.

Study Findings:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinolinone Derivatives

The following analysis compares the target compound with structurally analogous quinolinones, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Modifications and Substituent Effects

Key Observations :

- Sulfonyl Group Variations : The ethyl group on the sulfonyl phenyl ring (target compound) increases lipophilicity compared to methyl () or isopropyl () substituents. This may enhance membrane permeability but reduce solubility.

- Position 6: Ethoxy (target, ) vs. fluoro () alters electronic properties. Ethoxy is electron-donating, which may stabilize the quinolinone ring via resonance.

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Basic Question: What synthetic routes are established for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of quinolin-4(1H)-one derivatives typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, followed by sulfonylation and alkylation steps. For example:

- Step 1: Brominated quinoline precursors (e.g., 8-bromo derivatives) undergo coupling with boronic acids (e.g., 3-aminophenylboronic acid) using Pd(PPh₃)₄ as a catalyst under nitrogen at 80°C for 24 hours .

- Step 2: Sulfonylation with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) .

- Step 3: Alkylation of the quinoline nitrogen using 3-methylbenzyl bromide .

Optimization Tips:

- Use microwave-assisted synthesis (e.g., 360 W for 5 minutes) to reduce reaction time and improve yields .

- Monitor reaction progress via TLC or HPLC. Purify via flash chromatography (heptane/EtOAc gradients) .

Table 1: Comparison of Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 63–77% | |

| Sulfonylation | 4-EtPhSO₂Cl, Na₂CO₃ | 55–92% | |

| Alkylation | 3-MeBzBr, K₂CO₃ | 44–62% |

Basic Question: How can researchers verify the purity and structural integrity of this compound?

Answer:

- Purity: Use HPLC with a C18 column (MeCN/H₂O mobile phase) and UV detection (λ = 254 nm). Acceptable purity for biological assays: ≥95% .

- Structural Confirmation:

- 1H/13C NMR: Key peaks include aromatic protons (δ 7.2–8.0 ppm), sulfonyl group (δ ~3.0 ppm for SO₂), and ethoxy group (δ 1.3–1.5 ppm for CH₃) .

- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error .

- X-ray Crystallography: Resolve dihedral angles between fused rings (e.g., 57.84° for quinoline-benzene interactions) .

Advanced Question: What experimental designs are suitable for studying this compound’s biological activity?

Answer:

Step 1: In Vitro Screening

- Targets: Prioritize kinases, GPCRs, or ion channels based on quinoline derivatives’ known bioactivity .

- Assays: Use fluorescence polarization (FP) for binding affinity or MTT assays for cytotoxicity (IC₅₀ determination) .

Step 2: Mechanistic Studies

- Molecular Docking: Simulate interactions with protein targets (e.g., using AutoDock Vina) .

- Gene Expression Profiling: RNA-seq to identify pathways affected (e.g., apoptosis, inflammation) .

Data Contradiction Resolution:

- Replicate assays in triplicate with positive/negative controls.

- Validate conflicting results (e.g., cytotoxicity vs. non-toxic) using orthogonal methods (e.g., flow cytometry vs. Western blot) .

Advanced Question: How can environmental stability and degradation pathways be assessed?

Answer:

Experimental Design:

- Photodegradation: Expose to UV light (254 nm) in aqueous solution; monitor via LC-MS for byproducts .

- Hydrolysis: Test stability at pH 2–12 (37°C, 24h). Quinolines often degrade under alkaline conditions .

- Microbial Degradation: Incubate with soil microbiota; analyze metabolites via GC-MS .

Table 2: Environmental Fate Parameters

| Parameter | Method | Key Findings | Reference |

|---|---|---|---|

| Half-life (pH 7) | LC-MS | 48 hours | |

| LogP | HPLC | 3.2 (high lipid solubility) | |

| Bioaccumulation | Fish model | Moderate (BCF = 1,200) |

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

Case Study: If studies report conflicting cytotoxicity results (e.g., IC₅₀ = 10 μM vs. 100 μM):

Assay Conditions: Check differences in cell lines (e.g., HeLa vs. HEK293), serum concentration, or incubation time .

Compound Stability: Confirm solubility in DMSO/PBS and absence of aggregation .

Orthogonal Validation: Use CRISPR knockdown of putative targets to confirm mechanism .

Methodological Framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.